Barium gluconate

Description

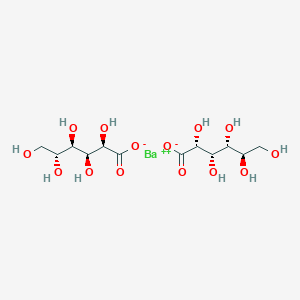

Barium gluconate (CAS 22561-74-6) is a barium salt of gluconic acid, with the molecular formula C₁₂H₂₂BaO₁₄ and a molar mass of 365.5 g/mol . It appears as a white, odorless powder with high water solubility and a sweet taste . Industrially, it serves as a precursor for pharmaceutical-grade metal gluconates (e.g., magnesium, zinc) through fermentation processes using Aspergillus niger . It also finds niche applications in beauty and wellness products due to its solubility and stability .

Properties

CAS No. |

22561-74-6 |

|---|---|

Molecular Formula |

C12H22BaO14 |

Molecular Weight |

527.62 g/mol |

IUPAC Name |

barium(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Ba/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

PECPTSUHUFWKDG-IYEMJOQQSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ba+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium gluconate can be synthesized through the reaction of barium hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution, where barium hydroxide reacts with gluconic acid to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the product.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving barium carbonate in gluconic acid. The mixture is then heated to facilitate the reaction, and the resulting solution is filtered to remove any impurities. The filtrate is then evaporated to obtain this compound crystals, which are further dried and ground to the desired particle size.

Chemical Reactions Analysis

Types of Reactions

Barium gluconate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium carbonate and other by-products.

Reduction: It can be reduced under specific conditions to yield barium metal.

Substitution: this compound can participate in substitution reactions where the gluconate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Reagents like sodium chloride or potassium sulfate can facilitate substitution reactions.

Major Products Formed

Oxidation: Barium carbonate and water.

Reduction: Barium metal and gluconic acid.

Substitution: Barium salts of the substituting anion and gluconic acid.

Scientific Research Applications

Barium gluconate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.

Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.

Medicine: It serves as a contrast agent in medical imaging techniques such as X-rays and CT scans.

Mechanism of Action

The mechanism of action of barium gluconate involves its interaction with biological tissues. In medical imaging, this compound acts as a contrast agent by absorbing X-rays, thereby enhancing the visibility of internal structures. The gluconate ion facilitates the solubility and bioavailability of barium, allowing it to be effectively used in various applications .

Comparison with Similar Compounds

Barium Gluconate vs. Barium Sulfate

Key Differences :

This compound vs. Calcium Gluconate

Key Differences :

This compound vs. Other Barium Salts

Research Findings :

- Barium chloride induces hypokalemia by shifting potassium intracellularly, leading to muscle paralysis and arrhythmias . This compound’s toxicity is less documented but presumed hazardous due to barium’s inherent risks.

- This compound’s gluconate ligand may mitigate toxicity compared to chloride, as gluconate chelates metals and reduces free Ba²⁺ bioavailability .

Research Highlights

- Production : this compound is synthesized via fermentation of glucose with Aspergillus niger, achieving yields of 6–7 kg/m³/h .

- Complexation Behavior : Gluconate forms stable complexes with thorium in alkaline environments, suggesting utility in nuclear waste management .

- Safety: No chemical safety assessment exists for this compound, unlike calcium gluconate, which has well-established safety protocols .

Q & A

Q. What experimental protocols ensure reproducible synthesis of barium gluconate with high purity?

- Methodological Answer : To synthesize this compound, researchers must control stoichiometric ratios of barium carbonate and gluconic acid under neutral pH conditions. Purification involves recrystallization from aqueous ethanol, followed by vacuum drying. Characterize purity via elemental analysis (e.g., ICP-OES for barium content) and FTIR to confirm gluconate ligand integrity. Document reaction conditions (temperature, pH, agitation) meticulously to ensure reproducibility .

Q. How should researchers characterize the physicochemical stability of this compound in aqueous solutions?

- Methodological Answer : Conduct stability studies by preparing aqueous solutions at varying pH levels (2–12) and temperatures (4°C–60°C). Monitor decomposition kinetics using UV-Vis spectroscopy (absorbance at 210 nm for gluconate degradation) and ion chromatography for barium ion release. Compare results against control samples and reference stability guidelines for analogous metal gluconates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS 2.0 guidelines: use PPE (gloves, lab coats, goggles), ensure proper ventilation, and avoid ingestion/inhalation. In case of exposure, immediately rinse skin/eyes with water and seek medical evaluation. Store in airtight containers away from acids to prevent barium sulfide formation. Document first-aid measures and disposal protocols per institutional hazardous waste policies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in cellular models?

- Methodological Answer : Apply systematic review principles (e.g., Cochrane guidelines):

Define inclusion/exclusion criteria for studies (e.g., cell lines, dosage ranges).

Perform meta-analysis to quantify heterogeneity (I² statistic).

Investigate confounding variables (e.g., impurity profiles, solvent effects) via sensitivity analysis.

For conflicting in vitro results, replicate experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and validate with orthogonal assays (e.g., flow cytometry vs. MTT) .

Q. What experimental designs are optimal for studying this compound’s role in modulating ion channels in neuronal models?

- Methodological Answer : Use a PICOT framework:

- P (Population): Primary cortical neurons.

- I (Intervention): this compound (0.1–10 mM).

- C (Comparison): Barium chloride (equimolar Ba²⁺ concentrations).

- O (Outcome): Patch-clamp measurements of potassium current inhibition.

- T (Time): Acute exposure (5–30 min).

Normalize data to control groups and apply ANOVA with post-hoc tests. Address confounding factors (e.g., osmotic effects) by including gluconate-only controls .

Q. How can spectroscopic methods elucidate the thermal degradation mechanisms of this compound?

- Methodological Answer : Combine TGA-DSC (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition stages (e.g., dehydration, ligand oxidation). Couple with evolved gas analysis (EGA-FTIR) to detect volatile products (CO₂, H₂O). Post-degradation residues analyze via XRD to identify crystalline phases (e.g., BaCO₃). Compare kinetic models (e.g., Flynn-Wall-Ozawa) to determine activation energies .

Methodological Guidance for Data Analysis

Q. What strategies ensure rigorous interpretation of conflicting solubility data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate solubility measurements (gravimetric vs. spectroscopic methods).

- Error Analysis : Quantify uncertainties from temperature fluctuations (±0.1°C) and supersaturation effects.

- Comparative Frameworks : Use the Extended Hildebrand Solubility Approach (EHSA) to model solvent interactions. Publish raw data and calibration curves to enable independent verification .

Q. How should researchers design a systematic review to assess this compound’s environmental impact?

- Methodological Answer : Follow EPA hazard screening protocols:

Search Strategy : Use Boolean terms (e.g., "this compound AND ecotoxicity") across PubMed, Web of Science, and grey literature (Table C.2 in ).

Data Extraction : Tabulate LC₅₀ values for aquatic organisms, bioaccumulation factors, and degradation half-lives.

Quality Assessment : Apply GRADE criteria to evaluate evidence certainty. Report discrepancies (e.g., lab vs. field studies) and recommend standardized testing protocols .

Tables for Reference

Table 1 : Key Characterization Techniques for this compound

| Property | Method | Critical Parameters |

|---|---|---|

| Purity | ICP-OES | Calibration with NIST-traceable standards |

| Ligand Integrity | FTIR | Baseline correction (800–1800 cm⁻¹) |

| Thermal Stability | TGA-DSC-EGA | Heating rate: 10°C/min under N₂ |

| Crystallinity | XRD | 2θ range: 10°–80°, Cu-Kα radiation |

Table 2 : PICOT Framework for Neuropharmacological Studies

| Component | Example |

|---|---|

| Population | Primary rat cortical neurons |

| Intervention | 5 mM this compound |

| Comparison | Equimolar BaCl₂, gluconate controls |

| Outcome | Patch-clamp measurement of IK inhibition |

| Time | Acute exposure (15 min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.